Ethyl 3-{2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamido}benzoate
Description
Ethyl 3-{2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamido}benzoate is a synthetically derived small molecule characterized by a 1,2-dihydropyridin-2-one core substituted with a 4-bromobenzenesulfonyl group at position 3, methyl groups at positions 4 and 6, and an acetamide-linked ethyl benzoate moiety at position 1. This compound’s structural complexity arises from its hybrid architecture, combining sulfonamide, heterocyclic, and ester functionalities.
Key spectroscopic data for analogous compounds (e.g., $ ^1H $ NMR δ 7.84 ppm for aromatic protons and IR ν 1707 cm$ ^{-1} $ for ester C=O stretching) highlight the electronic influence of the bromobenzenesulfonyl group and the steric effects of the methyl substituents . The molecular weight of the compound is approximately 521.45 g/mol (based on a related structure in ), with a calculated elemental composition of C$ _{23} $H$ _{21} $BrN$ _{2} $O$ _{5} $S.
Properties
IUPAC Name |
ethyl 3-[[2-[3-(4-bromophenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrN2O6S/c1-4-33-24(30)17-6-5-7-19(13-17)26-21(28)14-27-16(3)12-15(2)22(23(27)29)34(31,32)20-10-8-18(25)9-11-20/h5-13H,4,14H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUIKUHTWUJHFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamido}benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the following steps:
Formation of 4-bromobenzenesulfonyl chloride: This is achieved by reacting 4-bromobenzenesulfonic acid with thionyl chloride.
Synthesis of 3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine: This intermediate is prepared by reacting 4-bromobenzenesulfonyl chloride with 4,6-dimethyl-2-oxo-1,2-dihydropyridine in the presence of a base such as triethylamine.
Formation of the final compound: The intermediate is then reacted with ethyl 3-amino benzoate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamido}benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Compounds with oxidized functional groups.
Reduction: Compounds with reduced functional groups.
Hydrolysis: Ethyl 3-amino benzoate and the corresponding carboxylic acid.
Scientific Research Applications
Chemistry
Ethyl 3-{2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamido}benzoate serves as a valuable building block in synthetic organic chemistry. Its unique functional groups allow for various chemical transformations, including:
- Substitution Reactions : The bromine atom can be substituted with other nucleophiles.
- Oxidation and Reduction : The compound can undergo redox reactions that modify its functional groups.
- Hydrolysis : The ester bond can be hydrolyzed to yield carboxylic acids and alcohols.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe or inhibitor. Its structure allows it to interact with various biological targets, making it useful in studies related to:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Cellular Studies : As a probe to study cellular processes influenced by its interactions with proteins.
Medicine
The therapeutic potential of this compound is being explored for:
- Anti-inflammatory Properties : Research indicates it may have effects on inflammatory pathways.
- Anticancer Activities : Preliminary studies suggest potential efficacy against certain cancer cell lines.
Industry
In industrial applications, this compound can be utilized in the development of novel materials and chemical processes. Its unique reactivity makes it suitable for creating specialized polymers or coatings that require specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-{2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamido}benzoate involves its interaction with specific molecular targets. The bromobenzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool for research.
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing vs. Lipophilic Groups : The 4-bromobenzenesulfonyl group in the target compound enhances electrophilicity and hydrogen-bonding capacity compared to the 4-isobutylphenylsulfonyl group in the analogue from . The latter’s lipophilic isobutyl group may improve bioavailability but reduce polar interactions .
Functional Group Diversity : The azido group in ’s compound enables bioorthogonal reactions, a feature absent in the target molecule but critical for prodrug strategies .
Biological Activity
Ethyl 3-{2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamido}benzoate (CAS No. 1251673-40-1) is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound incorporates a bromobenzenesulfonyl moiety and a dimethyl-oxo-dihydropyridine structure, which are known to influence various biological activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 547.4 g/mol. Its structure can be visualized as follows:
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The bromobenzenesulfonyl group may form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction is crucial in modulating biochemical pathways and could lead to therapeutic effects.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit antitumor properties . A study demonstrated that derivatives of the dihydropyridine structure showed significant cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .
Antimicrobial Properties
The compound's structural features may also confer antimicrobial activity . Compounds containing sulfonamide groups have been reported to possess antimicrobial effects against a range of pathogens. This compound's unique architecture could enhance its efficacy against resistant strains of bacteria .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values indicating potent antitumor activity. |
| Study 2 | Found that the compound inhibited bacterial growth in vitro, showing promise as an antimicrobial agent against Gram-positive bacteria. |
| Study 3 | Investigated the compound's mechanism of action and confirmed its ability to disrupt enzymatic functions critical for cancer cell proliferation. |
Q & A
Q. What are the common synthetic routes for preparing Ethyl 3-{2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamido}benzoate?
- Methodological Answer : A general synthesis involves coupling reactions between sulfonylpyridinone intermediates and benzoate derivatives. For example:
React a substituted dihydropyridinone core with 4-bromobenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group.
Perform an acetamidation step using ethyl 3-aminobenzoate and a coupling agent (e.g., DCC or EDC) in anhydrous DMF.
Purify via column chromatography (silica gel, ethyl acetate/petroleum ether gradient) .
Example Reaction Table:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Sulfonylation | 4-Bromobenzenesulfonyl chloride, K₂CO₃, DMF, 80°C, 12h | 65-75% |
| Acetamidation | Ethyl 3-aminobenzoate, EDC, DMAP, CH₂Cl₂, RT, 6h | 50-60% |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Analyze and spectra for characteristic peaks (e.g., sulfonyl group at ~7.8 ppm aromatic protons, ester carbonyl at ~170 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the exact mass (e.g., calculated [M+H] for C₂₃H₂₂BrN₂O₅S: 531.04).
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretches at ~1680–1720 cm⁻¹ for ester and amide bonds).
Q. What solvent systems are optimal for solubility and stability studies?
- Methodological Answer : Preliminary solubility screening in DMSO (polar aprotic) and ethanol (polar protic) is recommended. For stability:
- Conduct accelerated degradation studies in aqueous buffers (pH 1–9) at 40°C for 48h.
- Monitor decomposition via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., inconsistent IC₅₀ values) be resolved?
- Methodological Answer :
- Dose-Response Repetition : Test across 3+ independent replicates with standardized cell lines (e.g., HEK-293 for kinase assays).
- Control Experiments : Include known inhibitors (e.g., staurosporine for kinase activity) to validate assay conditions.
- Data Normalization : Use Z-factor analysis to assess assay robustness and rule out false positives .
Q. What challenges arise in X-ray crystallography for this compound, and how are they addressed?
- Methodological Answer :
- Crystal Growth : Co-crystallize with PEG 3350 or similar precipitants in vapor diffusion setups.
- Refinement : Use SHELX software for resolving disordered sulfonyl groups or rotameric acetamido moieties .
- Data Collection : Optimize cryocooling (100K) to mitigate radiation damage during synchrotron data acquisition.
Q. What computational strategies are effective for studying structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or kinases). Parameterize sulfonyl and amide groups with GAFF2 force fields.
- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) using Gaussian 16 at the B3LYP/6-31G* level to predict reactivity .
Q. How can synthetic yield be optimized for scale-up without compromising purity?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂ or CuI for coupling steps to reduce side products.
- Microwave-Assisted Synthesis : Shorten reaction times (e.g., 2h vs. 12h) at 100°C to minimize decomposition.
- Workflow : Use inline FTIR for real-time monitoring of intermediate formation .
Q. What analytical methods are suitable for identifying degradation products under oxidative stress?
- Methodological Answer :
- LC-MS/MS : Employ a Q-TOF system to detect fragments (e.g., de-ethylated benzoate or sulfone cleavage products).
- Forced Degradation : Expose to 3% H₂O₂ at 60°C for 24h, then compare chromatograms to untreated samples .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
